Isopropyl cinnamate (CAS: 7780-06-5) is an ester of cinnamic acid and isopropanol, belonging to the broader class of cinnamate esters. These compounds are widely utilized as fragrance ingredients, cosmetic additives, and UV-B filters due to their characteristic aromatic structure and pleasant scent. Isopropyl cinnamate typically presents as a colorless to pale yellow liquid, soluble in alcohols and organic solvents but insoluble in water. Its specific physical properties, governed by the isopropyl ester group, differentiate it from other common cinnamates, making it a precise choice for applications requiring specific volatility, solubility, or UV absorption characteristics.
While structurally similar to analogs like methyl or ethyl cinnamate, substituting Isopropyl cinnamate is often unviable for performance-critical applications. The branched isopropyl group, compared to the linear methyl or ethyl groups, imparts distinct physical properties that directly influence processability and end-product performance. These differences in volatility, solubility, and steric profile mean that Isopropyl cinnamate offers a unique balance of fragrance longevity, formulation compatibility in specific solvent systems, and photoreactivity. For formulators in cosmetics or polymers, where scent release profiles, solubility in non-polar bases, or the glass transition temperature of a resulting polymer are critical design parameters, this ester is not a generic commodity but a specific tool for achieving a targeted outcome.
The choice of ester group directly controls the volatility and, therefore, the scent profile and longevity of a cinnamate in formulation. Isopropyl cinnamate exhibits a boiling point of approximately 270–273 °C. This is substantially higher than the more volatile Methyl cinnamate (Boiling Point: 263 °C), which provides a bright, fruity top-note but can dissipate quickly. Conversely, it is more volatile than heavier esters like Benzyl cinnamate, which function as tenacious base notes. This positions Isopropyl cinnamate as an ideal mid-note, offering a balance of diffusive power and staying-power not achievable by simple substitution with other common cinnamates.
| Evidence Dimension | Boiling Point (at atmospheric pressure) |
| Target Compound Data | 270–273 °C |
| Comparator Or Baseline | Methyl Cinnamate: 263 °C; Benzyl Cinnamate: 323 °C |
| Quantified Difference | 7-10 °C higher than Methyl cinnamate, providing lower volatility. |
| Conditions | Standard atmospheric pressure. |
This specific boiling point allows formulators to precisely control the evaporation rate and perceived scent stage, filling a performance gap between highly volatile and heavy cinnamate esters.
Esterification of cinnamic acid significantly improves its performance as a UVB filter. In a direct comparison in ethanol solution, Ethyl cinnamate, a close analog to Isopropyl cinnamate, demonstrated a higher Sun Protection Factor (SPF) value than its precursor, cinnamic acid. At a concentration of 10 ppm, ethyl cinnamate exhibited an SPF of 4.769, while cinnamic acid measured at 3.457. This indicates more effective absorption of erythemogenic radiation in the 290-320 nm range. Cinnamate esters as a class are known to be potent UVB absorbers, with a characteristic λmax around 310 nm, making the ester form a more efficient choice for sunscreen applications than the parent acid.
| Evidence Dimension | Calculated Sun Protection Factor (SPF) |
| Target Compound Data | 4.769 (for Ethyl Cinnamate, a close structural analog) |
| Comparator Or Baseline | Cinnamic Acid: 3.457 |
| Quantified Difference | 38% higher SPF value for the ester form |
| Conditions | 10 ppm concentration in ethanol solution, calculated using the Mansur equation. |
For developers of sun care products, selecting the ester form provides significantly better UVB-blocking efficiency per unit concentration compared to using the unesterified acid, enabling more effective formulations.
Cinnamate esters are foundational monomers for negative-working photoresists, where UV exposure induces cross-linking, rendering the polymer insoluble. This cross-linking occurs via a [2+2] photodimerization of the cinnamate groups on adjacent polymer chains, forming a cyclobutane ring. The choice of the ester group (e.g., isopropyl vs. methyl or ethyl) can influence the properties of the resulting polymer, such as glass transition temperature and solubility, which are critical for the performance of the photoresist in microfabrication. The photodimerization of the cinnamate residue is highly efficient, with insolubilization occurring even when only a small fraction of the groups have reacted, making these polymers highly sensitive for photolithographic applications.
| Evidence Dimension | Mechanism of Action in Photoresists |
| Target Compound Data | Functions as a photosensitive monomer that undergoes [2+2] photodimerization to form an insoluble, cross-linked polymer network upon UV exposure. |
| Comparator Or Baseline | Non-photosensitive polymers (e.g., standard acrylates), which require a separate photoinitiator to cross-link. |
| Quantified Difference | N/A (Mechanism-based differentiation) |
| Conditions | Exposure to UV light, typically around 313 nm, in a solid polymer film. |
This inherent photoreactivity makes Isopropyl cinnamate a suitable candidate as a monomer or side-chain in polymers designed for negative photoresists, where processability and the final properties of the cross-linked film are key procurement drivers.
Based on its specific boiling point, Isopropyl cinnamate is the right choice when a formulator needs a sweet, balsamic, and fruity note that is more persistent than top-notes like Methyl cinnamate but more diffusive than heavy base-notes. Its volatility profile is suited for adding warmth and depth to the heart of fine perfumes, lotions, and scented candles.
The superior UVB absorption efficiency of cinnamate esters over cinnamic acid makes Isopropyl cinnamate a valuable component for sun care formulations. It is particularly useful in products where high SPF is desired without relying solely on inorganic filters, contributing to cosmetically elegant lotions, creams, and sprays that require effective, soluble UVB protection.
For material scientists developing negative photoresists, polymers incorporating Isopropyl cinnamate side-chains offer a direct route to photosensitive materials. The specific isopropyl group can be selected to tune the physical properties (e.g., solubility, thermal stability) of the final cross-linked polymer film, a critical factor in microelectronics fabrication and patterning.